molecular formula C5H5NO2 B1600970 3-Aminofuran-2-carbaldehyde CAS No. 56489-00-0

3-Aminofuran-2-carbaldehyde

Cat. No.: B1600970
CAS No.: 56489-00-0
M. Wt: 111.1 g/mol
InChI Key: UOZANLNLOHNVNR-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carbaldehyde: is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of furan, characterized by an amino group at the third position and an aldehyde group at the second position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Aminofuran-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Furan-2-carbaldehyde

    Reagent: Ammonia or an amine

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

3-Aminofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Scientific Research Applications

3-Aminofuran-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Furan-2-carbaldehyde: Lacks the amino group at the third position.

    3-Aminofuran: Lacks the aldehyde group at the second position.

    3-Aminothiophene-2-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness:

3-Aminofuran-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-aminofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZANLNLOHNVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480593
Record name 3-Aminofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56489-00-0
Record name 3-Aminofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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